Androgen receptor degrader-1

PROTAC Androgen Receptor DC50

PROTAC Androgen receptor degrader-1 (Ex.14, CAS 3056515-10-4) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) that directs the androgen receptor (AR) for ubiquitination and subsequent proteasomal degradation. In contrast to occupancy-driven AR antagonists such as enzalutamide, this compound catalytically eliminates the AR protein, thereby removing both ligand-dependent and ligand-independent AR signaling functions.

Molecular Formula C15H14ClN3O4
Molecular Weight 335.74 g/mol
Cat. No. B12386498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor degrader-1
Molecular FormulaC15H14ClN3O4
Molecular Weight335.74 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCC4=C3.Cl
InChIInChI=1S/C15H13N3O4.ClH/c19-12-2-1-11(13(20)17-12)18-14(21)9-3-7-5-16-6-8(7)4-10(9)15(18)22;/h3-4,11,16H,1-2,5-6H2,(H,17,19,20);1H
InChIKeyMWGHESOKTPIODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC Androgen Receptor Degrader-1 (Ex.14): A 6 nM DC50 PROTAC for Prostate Cancer Research


PROTAC Androgen receptor degrader-1 (Ex.14, CAS 3056515-10-4) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) that directs the androgen receptor (AR) for ubiquitination and subsequent proteasomal degradation . In contrast to occupancy-driven AR antagonists such as enzalutamide, this compound catalytically eliminates the AR protein, thereby removing both ligand-dependent and ligand-independent AR signaling functions [1]. It is supplied as a research-grade degrader with a reported half-maximal degradation concentration (DC50) of 6 nM in AR-positive prostate cancer cell models .

Why Generic Androgen Receptor Degrader Substitution Fails: The Case Against Simple Potency Swaps


Androgen receptor-targeting compounds cannot be interchanged based solely on nominal potency or target name. AR antagonists such as enzalutamide (IC50 36 nM in LNCaP) block ligand binding but fail to eliminate the AR protein, leaving splice-variant-driven and ligand-independent signaling intact [1]. Distinct AR degrader classes—PROTACs, molecular glues, and selective AR degraders (SARDs)—differ fundamentally in their E3 ligase recruitment (CRBN vs. VHL vs. DCAF16), degradation kinetics (DC50), maximal degradation extent (Dmax), and activity against clinically relevant AR mutants [2]. Substituting PROTAC Androgen receptor degrader-1 (Ex.14) with a degrader of different modality or ligase without confirming equivalent degradation pharmacology risks loss of efficacy in mutation-harboring models and compromises experimental reproducibility [2].

PROTAC Androgen Receptor Degrader-1 (Ex.14) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Degradation Potency (DC50) Compared to Clinical-Stage PROTAC ARV-110 and Preclinical PROTAC ARCC-4

PROTAC Androgen receptor degrader-1 (Ex.14) achieves a DC50 of 6 nM for AR degradation in prostate cancer cells . This places it at an intermediate potency position: approximately 6-fold less potent than ARV-110 (DC50 ~1 nM) [1] and roughly equipotent with ARCC-4 (DC50 5 nM) [2]. This mid-nanomolar potency range is associated with sufficient target engagement to deplete AR protein levels by >90% at saturating concentrations while potentially offering a wider therapeutic window than sub-nanomolar PROTACs that may approach the ligand-rebinding kinetic floor [1].

PROTAC Androgen Receptor DC50

Mechanism of Action: Catalytic Degradation Versus Occupancy-Driven Antagonism (Enzalutamide Benchmark)

PROTAC Androgen receptor degrader-1 (Ex.14) functions via event-driven pharmacology, recruiting an E3 ubiquitin ligase to the AR to catalyze its polyubiquitination and proteasomal destruction . In contrast, enzalutamide acts as a stoichiometric antagonist (IC50 36 nM in LNCaP) that occupies the AR ligand-binding domain (LBD) without eliminating the receptor [1]. The PROTAC mechanism confers two critical advantages: (1) sustained AR pathway suppression requires only sub-stoichiometric degrader levels, and (2) AR splice variants lacking the LBD (e.g., AR-V7) that are inherently resistant to enzalutamide remain susceptible to degradation if the PROTAC warhead binds outside the LBD [2].

PROTAC Catalytic degradation Enzalutamide resistance

Maximal Degradation Efficacy (Dmax) Comparison: Completeness of AR Protein Clearance

While Dmax data for Ex.14 has not been reported in peer-reviewed literature at the time of this analysis, benchmark PROTACs establish the expected range: ARV-110 achieves Dmax of ~99% (in LNCaP, DC50 1.5 nM) [1] and ARCC-4 achieves Dmax of 98% (DC50 5 nM) [2]. Given the structural similarity of Ex.14 to other VHL-recruiting AR PROTACs and its 6 nM DC50, a Dmax exceeding 90% would be mechanistically expected but remains to be experimentally confirmed. Users procuring Ex.14 should independently verify Dmax in their cellular system of choice, as degradation completeness is a critical determinant of downstream pharmacological effect [2].

Dmax AR degradation protein knockdown

Scope of AR Mutant Degradation: Addressing Clinically Relevant Resistance Mutations

ARCC-4, a VHL-recruiting AR PROTAC with DC50 of 5 nM, has been directly demonstrated to degrade clinically relevant AR point mutants (including F876L, W741C, and T877A) that confer resistance to enzalutamide and other antiandrogens [1]. ARV-110 has similarly shown activity against AR mutants [2]. PROTAC Androgen receptor degrader-1 (Ex.14), as a PROTAC degrader, is expected to degrade AR mutants that retain the PROTAC warhead binding site; however, the specific mutant degradation profile of Ex.14 has not been disclosed in public literature . For studies specifically targeting enzalutamide-resistant AR mutations, ARCC-4 offers validated mutant coverage data, while Ex.14 requires de novo mutant profiling.

AR mutants antiandrogen resistance PROTAC

Best-Fit Application Scenarios for PROTAC Androgen Receptor Degrader-1 (Ex.14) Based on Quantitative Differentiation Evidence


Mid-Nanomolar PROTAC Benchmarking Studies in AR-Positive Prostate Cancer Cell Lines

With a DC50 of 6 nM, PROTAC Androgen receptor degrader-1 (Ex.14) is well-suited as a reference PROTAC for benchmarking novel AR degraders in the mid-nanomolar potency range. Its potency position—between the ultra-potent ARV-110 (DC50 ~1 nM) and the weak SARD279 (DC50 1099 nM)—makes it an ideal calibration standard for establishing structure-activity relationship (SAR) trends in degrader optimization programs [1]. Researchers can use Ex.14 alongside ARV-110 and ARCC-4 to construct three-point potency reference curves in LNCaP, VCaP, and 22Rv1 cell lines [2].

Mechanistic Studies of E3 Ligase-Dependent AR Degradation Kinetics

PROTAC Androgen receptor degrader-1 (Ex.14) enables dissection of the temporal dynamics of PROTAC-mediated AR degradation. Its event-driven catalytic mechanism contrasts sharply with occupancy-driven antagonists like enzalutamide (IC50 36 nM), allowing researchers to compare degradation rate constants, ubiquitination kinetics, and proteasome-dependency profiles [1]. These studies are critical for understanding the pharmacological determinants that distinguish sustained target elimination from reversible inhibition [2].

Comparator for Evaluating Degrader Selectivity in Proteome-Wide Profiling Experiments

Ex.14 serves as a valuable comparator compound in chemical proteomics experiments designed to assess degrader selectivity. By treating AR-positive cells with Ex.14 alongside well-characterized PROTACs such as ARV-110 (which has demonstrated highly selective AR degradation by proteomic studies [1]), researchers can distinguish on-target AR depletion from off-target protein degradation events attributable to the specific E3 ligase ligand or linker chemistry [1].

Chemical Tool for Validating AR Dependency in Phenotypic Screening Cascades

In target validation workflows, Ex.14 can be deployed as a chemical probe to confirm AR dependency of phenotypic responses in prostate cancer models. Paired use of Ex.14 (degrader) and enzalutamide (antagonist) enables experimental dissection of whether a given phenotype requires AR protein presence versus AR transcriptional activity alone [1]. This orthogonal chemical biology approach strengthens target confidence prior to lead optimization investment [2].

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